molecular formula C11H6ClNaO2S B8067883 Sodium 4-(5-chlorothiophen-2-yl)benzoate

Sodium 4-(5-chlorothiophen-2-yl)benzoate

Cat. No.: B8067883
M. Wt: 260.67 g/mol
InChI Key: MNPNNDODMHSGOW-UHFFFAOYSA-M
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Description

Sodium 4-(5-chlorothiophen-2-yl)benzoate is a chemical compound with the molecular formula C11H6ClO2SNa It is a sodium salt derivative of 4-(5-chlorothiophen-2-yl)benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(5-chlorothiophen-2-yl)benzoate typically involves the reaction of 4-(5-chlorothiophen-2-yl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt. The reaction can be represented as follows:

4-(5-chlorothiophen-2-yl)benzoic acid+NaOHSodium 4-(5-chlorothiophen-2-yl)benzoate+H2O\text{4-(5-chlorothiophen-2-yl)benzoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(5-chlorothiophen-2-yl)benzoic acid+NaOH→Sodium 4-(5-chlorothiophen-2-yl)benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(5-chlorothiophen-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the thiophene ring.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The benzoate moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the thiophene ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Sodium 4-(5-chlorothiophen-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Sodium 4-(5-chlorothiophen-2-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(4-chlorophenyl)benzoate
  • Sodium 4-(2-thienyl)benzoate
  • Sodium 4-(5-bromothiophen-2-yl)benzoate

Uniqueness

Sodium 4-(5-chlorothiophen-2-yl)benzoate is unique due to the presence of both a chlorinated thiophene ring and a benzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

sodium;4-(5-chlorothiophen-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S.Na/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14;/h1-6H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPNNDODMHSGOW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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